Aminodrox

Description

Historical Perspective on Chemical Combinations in Therapeutic Formulations

The history of chemistry and its intersection with therapeutic applications has long involved the study and use of chemical combinations. Early practices, though lacking the rigorous analytical chemistry of today, often involved combining substances from natural sources, which are inherently complex mixtures. The development of organic chemistry in the 19th century, marked by milestones like Friedrich Wöhler's synthesis of urea (B33335) from inorganic precursors in 1828, began to bridge the gap between substances derived from living organisms and those synthesized in the laboratory. libretexts.orgwikipedia.org This period saw an increased understanding of individual chemical entities.

As chemical synthesis advanced, the focus shifted not only to isolating and identifying active compounds but also to understanding how different chemicals behave when combined. This was particularly relevant in the development of formulations, where multiple chemical components are brought together to achieve desired properties, such as stability, solubility, and controlled release, independent of their potential biological effects. The study of interactions between different chemical species in a mixture became a significant area of chemical inquiry.

Evolution of Compound Research Paradigms and the Case of Aminodrox

Chemical research paradigms have evolved significantly. Initially, a substantial focus was placed on the isolation and characterization of single, pure compounds. This reductionist approach was fundamental to establishing the foundational principles of organic and inorganic chemistry. However, as the complexity of natural systems and manufactured products became more apparent, research expanded to encompass multi-component systems.

The study of multi-component systems presents unique chemical challenges. The behavior of a compound within a mixture can differ significantly from its behavior in isolation due to interactions such as hydrogen bonding, pi-pi stacking, solvation effects, and potential reactions between components. aip.orgnih.gov Analytical techniques have evolved to address these complexities, allowing for the identification and quantification of multiple components within a single sample. pharmatutor.orgresearchgate.net

While detailed, publicly accessible research specifically on the chemical properties of this compound in isolation or in combination is limited, its appearance in lists of chemical substances and formulations suggests it has been a subject of chemical investigation within the context of its intended applications. njstatelib.orgarchive.orgp2infohouse.orggovinfo.govregulations.gov The chemical research surrounding compounds like this compound, particularly when part of a mixture (e.g., with aluminum hydroxide (B78521) gel or phenobarbital, as indicated in some contexts), would necessitate studies into the compatibility, stability, and potential interactions between the components. archive.orggovinfo.gov This reflects a paradigm where the chemical behavior of a substance is studied not just intrinsically but also in the context of its environment within a multi-component system.

Structure

2D Structure

3D Structure of Parent

Properties

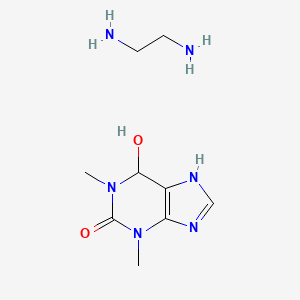

Molecular Formula |

C9H18N6O2 |

|---|---|

Molecular Weight |

242.28 g/mol |

IUPAC Name |

ethane-1,2-diamine;6-hydroxy-1,3-dimethyl-6,7-dihydropurin-2-one |

InChI |

InChI=1S/C7H10N4O2.C2H8N2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h3,6,12H,1-2H3,(H,8,9);1-4H2 |

InChI Key |

NUZSCLGZCNUCNI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C2=C(N=CN2)N(C1=O)C)O.C(CN)N |

Origin of Product |

United States |

Theoretical and Computational Studies of Aminodrox System Analogues

Molecular Modeling and Simulation Approaches for Complex Chemical Systems

Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecular systems at various scales, from individual atoms to large molecular assemblies fiveable.mepitt.eduijrar.orgwikipedia.org. These methods are grounded in principles from quantum mechanics, classical mechanics, and statistical mechanics fiveable.me. The fundamental goal is to understand and predict the properties, behaviors, and interactions of molecular systems based on their atomic-level structure and dynamics fiveable.me.

Key methodologies include molecular mechanics (MM) and quantum chemistry (QC) ijrar.orgwikipedia.org. Molecular mechanics utilizes classical force fields to approximate interactions between atoms based on empirical potentials, enabling the study of molecular conformations and energies for relatively large systems ijrar.orgwikipedia.org. Quantum chemistry methods, such as ab initio and semiempirical approaches, solve the electronic Schrödinger equation to provide a more rigorous description of electronic structure and properties, though they are typically computationally more demanding and applied to smaller systems ijrar.orgacs.org.

Molecular dynamics (MD) simulations are a powerful tool within molecular modeling that solve classical equations of motion to predict the time-dependent behavior of molecular systems fiveable.meijrar.org. By simulating the thermal motion and interactions of molecules, MD provides dynamic views of molecular behavior and allows for the prediction of macroscopic properties from molecular-level interactions ijrar.org. These simulations can be performed in vacuum or include the presence of a solvent to mimic realistic environments wikipedia.org.

For studying "Aminodrox" analogues, molecular modeling and simulation could be used to:

Determine stable molecular geometries.

Investigate intermolecular interactions between analogue molecules or with other chemical species.

Simulate the dynamic behavior of analogues in different environments.

Calculate various molecular properties such as dipole moments, polarizability, and partial charges.

Illustrative data from a hypothetical molecular mechanics simulation of two "this compound" analogues interacting could be presented in a table showing interaction energies and key distances for different orientations.

| Analogue | Conformation | Interaction Energy (kJ/mol) | Distance (Å) |

| This compound Analogue A | Conformer 1 | -15.2 | 3.5 |

| This compound Analogue A | Conformer 2 | -12.1 | 4.1 |

| This compound Analogue B | Conformer 1 | -18.5 | 3.2 |

Note: This table presents hypothetical data for illustrative purposes only.

Density Functional Theory (DFT) Applications to Constituent Molecular Interactions

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases acs.orgwikipedia.orgua.pt. DFT focuses on the electron density of a system rather than the many-electron wavefunction, which significantly reduces computational cost while providing a good balance of accuracy wikipedia.org. This makes DFT particularly useful for studying the electronic properties and interactions of molecules.

In DFT, the total ground-state energy of a system is expressed as a functional of the electron density acs.orgwikipedia.org. The core challenge in DFT is the development of accurate approximations for the exchange-correlation functional, which accounts for the complex many-body interactions between electrons acs.orgacs.org. Despite challenges in accurately describing certain interactions like van der Waals forces or charge transfer excitations with some functionals, DFT has become an important tool in computational chemistry wikipedia.orgacs.org.

DFT can be applied to "this compound" analogues to study their constituent molecular interactions by:

Calculating optimized molecular geometries and electronic structures.

Determining bond lengths, bond angles, and dihedral angles.

Analyzing charge distribution and electrostatic potentials.

Calculating interaction energies between pairs of analogue molecules or with other relevant chemical entities.

Investigating reaction pathways and transition states for hypothetical chemical transformations involving the analogues. researchgate.net

Hypothetical results from DFT calculations on the electronic properties of two "this compound" analogues could be presented in a table showing calculated energies and charge distributions.

| Analogue | Total Energy (Hartrees) | Dipole Moment (Debye) | Partial Charge on Atom X (e) |

| This compound Analogue A | -755.1234 | 2.8 | -0.35 |

| This compound Analogue B | -762.5678 | 1.5 | -0.10 |

Note: This table presents hypothetical data for illustrative purposes only.

DFT studies can provide insights into how subtle changes in the structure of "this compound" analogues affect their electronic properties and their propensity for different types of interactions, such as hydrogen bonding or pi-stacking nih.gov.

Conformational Analysis and Energy Landscapes (Hypothetical)

Conformational analysis is the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds, and the relative energies of these conformations nih.govacs.orgarxiv.org. The collection of all possible conformations and their corresponding energies forms the energy landscape of the molecule nih.govacs.orgarxiv.orgnih.gov. Understanding the conformational landscape is crucial because the properties and reactivity of a molecule can be highly dependent on its shape.

Computational methods are essential for exploring the complex energy landscapes of flexible molecules nih.govacs.orgcsic.es. Techniques such as molecular dynamics simulations, Monte Carlo simulations, and systematic conformational searching algorithms are employed to sample different regions of the conformational space and identify low-energy conformers ijrar.orgcsic.es. The analysis of energy landscapes often involves identifying local energy minima (stable conformations) and the energy barriers between them nih.govnih.gov.

For hypothetical "this compound" analogues, conformational analysis could involve:

Identifying the most stable conformers.

Determining the relative energies of different conformations.

Mapping the energy landscape to understand the flexibility and accessible shapes of the molecule.

Investigating how substitutions or modifications in the analogue structure affect its conformational preferences.

An illustrative energy landscape could be conceptually depicted showing different conformational basins corresponding to stable conformers and the transition states connecting them. Hypothetical data on the relative energies and populations of key conformers for an "this compound" analogue could be presented.

| Conformer | Relative Energy (kJ/mol) | Population (%) | Key Dihedral Angle (degrees) |

| Conformer 1 | 0.0 | 65 | 35 |

| Conformer 2 | 2.5 | 20 | 150 |

| Conformer 3 | 5.8 | 10 | -70 |

| Conformer 4 | 8.1 | 5 | 90 |

Note: This table presents hypothetical data for illustrative purposes only.

Computational analysis of these landscapes can reveal dynamic features and provide insights beyond static structures, contributing to a more complete understanding of molecular behavior nih.gov.

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Systems (Conceptual)

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to establish a correlation between the structural properties of a set of compounds and a specific activity or property thepsci.eunih.govmst.dkresearchgate.net. While QSAR is widely applied in drug discovery and toxicology to predict biological activity, the underlying principles can be conceptually extended to predict various properties in non-biological systems based on molecular structure.

In the context of "this compound" analogues and non-biological systems, QSAR could be conceptually applied to correlate structural descriptors with properties relevant to their physical or chemical behavior, such as:

Solubility in various solvents.

Boiling point or melting point.

Chromatographic retention times.

Reactivity towards specific chemical reagents in a non-biological reaction.

Adsorption to material surfaces.

The QSAR process typically involves:

Generating numerical descriptors that capture different aspects of molecular structure (e.g., electronic, steric, topological properties). toxicology.org

Collecting experimental or calculated data for the property of interest for a series of analogues.

Developing a statistical model (e.g., linear regression, machine learning) that relates the structural descriptors to the property. mst.dktoxicology.org

Validating the model using a separate set of compounds. toxicology.org

Using the validated model to predict the property for new, untested analogues.

A hypothetical QSAR model for predicting the solubility of "this compound" analogues in a specific solvent could involve descriptors such as calculated logP, molecular weight, and the number of hydrogen bond donors/acceptors.

| Analogue | logP (calculated) | Molecular Weight ( g/mol ) | # H-Bond Donors | # H-Bond Acceptors | Hypothetical Solubility (mg/mL) |

| This compound Analogue A | 1.2 | 205.1 | 2 | 3 | 15.5 |

| This compound Analogue B | 2.5 | 219.3 | 1 | 2 | 4.2 |

| This compound Analogue C | 0.8 | 191.0 | 3 | 4 | 28.7 |

Note: This table presents hypothetical data for illustrative purposes only, and the "Hypothetical Solubility" values are generated for demonstration purposes based on hypothetical structural descriptors.

While the term "activity" in QSAR often implies a biological effect, the principles of correlating structure with a quantifiable outcome are applicable to any system where molecular structure influences a measurable property mst.dk. Conceptual QSAR in a non-biological context for "this compound" analogues would focus on predicting their physicochemical behaviors relevant to their handling, formulation, or performance in a non-living system.

Synthetic Methodologies and Chemical Transformations Conceptual

Advanced Synthetic Strategies for Analogous Multi-Component Assemblies

Multicomponent reactions (MCRs) represent a powerful strategy for the rapid and efficient assembly of complex molecules from three or more starting materials in a single synthetic operation nih.govfrontiersin.orgresearchgate.netjocpr.comcapes.gov.br. This approach offers significant advantages over traditional linear synthesis, including high atom economy, reduced reaction time, minimized waste generation, and the potential for generating molecular diversity nih.govfrontiersin.orgresearchgate.netjocpr.com. MCRs are considered a practical strategy in synthetic chemistry, often resulting in better yields compared to sequential reactions nih.gov. The ability to quickly develop molecular diversity and structural complexity makes MCRs an efficient approach in organic synthesis nih.govfrontiersin.org.

For the conceptual synthesis of "Aminodrox" or analogous multi-component assemblies, MCRs could be particularly valuable. By carefully selecting readily available building blocks containing key functional groups present in the target structure, a convergent synthesis could be envisioned. For instance, if "this compound" contains several distinct structural segments, an MCR could potentially join these segments in one step, significantly streamlining the synthetic route. Strategies for designing such MCRs involve identifying suitable reactive centers on the starting materials that can participate in a cascade of bond-forming events. Recent advancements in MCR methodology have focused on expanding the scope of compatible reactants and reaction conditions jocpr.com.

Illustrative Example of a Conceptual MCR Approach:

Consider a hypothetical scenario where a core part of the "this compound" structure could be formed by combining three distinct molecular fragments (Fragment A, Fragment B, and Fragment C) in a one-pot reaction catalyzed by a suitable species.

Table 1: Hypothetical Yields for a Conceptual Multicomponent Reaction Towards an this compound Analog

| Experiment | Fragment A (mmol) | Fragment B (mmol) | Fragment C (mmol) | Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | 1.0 | 1.0 | 1.0 | Catalyst X | Ethanol | 70 | 12 | 65 |

| 2 | 1.0 | 1.0 | 1.0 | Catalyst Y | Water | 80 | 10 | 78 |

| 3 | 1.0 | 1.0 | 1.0 | Catalyst X | DMF | 90 | 8 | 55 |

| 4 | 1.0 | 1.2 | 1.0 | Catalyst Y | Water | 80 | 10 | 75 |

This table is purely illustrative and depicts how variations in catalyst, solvent, temperature, and reactant stoichiometry could hypothetically influence the yield of a product from a conceptual MCR aimed at an this compound analog. The design of such MCRs requires careful consideration of the reactivity and compatibility of the chosen building blocks and the reaction conditions jocpr.com.

Catalysis in the Formation of Co-Crystalline or Supramolecular Structures (Hypothetical)

The formation of co-crystals and supramolecular structures involving "this compound" could be a strategy to modify its physical properties, such as solubility, stability, or crystallinity acs.orgmdpi.com. Catalysis can play a significant role in the formation of these non-covalent assemblies. In co-crystallization, while the co-crystal itself is formed through non-covalent interactions, catalysts or additives can influence the kinetics and thermodynamics of the crystallization process acs.orgajpp.innih.govrsc.org. For example, in solvent-assisted grinding, a small amount of solvent can act catalytically by facilitating molecular mobility and enhancing the rate of co-crystal formation acs.orgmdpi.comajpp.innih.govrsc.org.

Supramolecular catalysis, a field inspired by enzymatic systems, involves the use of molecular recognition and weak intermolecular forces (such as hydrogen bonding, pi-pi interactions, and van der Waals forces) to influence chemical transformations or the formation of ordered structures frontiersin.orgwiley-vch.dewikipedia.org. Hypothetically, if "this compound" possesses functional groups capable of engaging in specific non-covalent interactions, designed co-formers or supramolecular host molecules could be employed to catalyze or direct the formation of co-crystals or other supramolecular assemblies. These host structures could preorganize "this compound" molecules and co-formers in a specific orientation favorable for the required intermolecular interactions, thereby lowering the energy barrier for assembly frontiersin.orgwiley-vch.de.

Illustrative Example of Conceptual Co-crystal Formation Parameters:

The formation of a co-crystal between "this compound" and a co-former could be influenced by various factors, including the method of crystallization and the presence of catalytic additives.

Table 2: Hypothetical Parameters Influencing Conceptual this compound Co-crystal Formation

| Method | Co-former | Solvent/Additive | Temperature (°C) | Hypothetical Outcome (Crystal Form/Yield) | Potential Catalytic Effect |

| Slow Evaporation | Co-former A | Ethanol | 25 | Form A (Moderate Yield) | Solvent facilitates molecular diffusion and interaction. |

| Slurry Crystallization | Co-former A | Water | 25 | Form B (Higher Yield) | Solvent promotes dissolution and recrystallization. |

| Solvent-Assisted Grinding | Co-former B | Trace Acetone | Room Temp | Form C (Rapid Formation) | Trace solvent enhances surface mobility and interaction. acs.orgmdpi.comajpp.innih.govrsc.org |

| Mechanochemical Grinding | Co-former B | None | Room Temp | Amorphous/Slow Formation | Lack of additive results in slower kinetics. |

This table is illustrative and suggests how different methods and the presence of additives with potential catalytic roles could impact the outcome of co-crystallization involving "this compound". The design of such processes would require understanding the intermolecular interactions between "this compound" and the chosen co-former acs.org.

Green Chemistry Principles in Potential this compound-Related Synthesis

The application of green chemistry principles to the synthesis of chemical compounds is crucial for minimizing the environmental impact of chemical manufacturing nih.govresearchgate.netjocpr.comresearchgate.net. For the potential synthesis of "this compound" or related structures, incorporating these principles from the outset of process design is highly desirable. The 12 principles of green chemistry provide a framework for developing more sustainable synthetic routes, including preventing waste, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, increasing energy efficiency, and using renewable feedstocks nih.govresearchgate.net.

Multicomponent reactions, as discussed earlier, inherently align with several green chemistry principles due to their one-pot nature, which reduces the number of steps, minimizes purification, and thus lowers waste generation nih.govfrontiersin.orgresearchgate.net. Utilizing MCRs for "this compound" synthesis could contribute significantly to a greener process.

Other green chemistry strategies applicable to the conceptual synthesis of "this compound" include:

Solvent Selection: Opting for environmentally benign solvents (e.g., water, ethanol, supercritical CO2) or solvent-free reaction conditions where possible nih.govjocpr.comresearchgate.net.

Catalyst Choice: Employing heterogeneous catalysts that can be easily recovered and reused, or biocatalysts (enzymes) that operate under mild conditions and are highly selective nih.govjocpr.comresearchgate.net.

Energy Efficiency: Conducting reactions at room temperature or with minimal heating, and exploring alternative energy sources like microwave irradiation or sonication to enhance reaction rates jocpr.comajpp.inresearchgate.net.

Atom Economy: Designing reactions where most atoms of the reactants are incorporated into the final product, minimizing byproducts nih.govresearchgate.netjocpr.comresearchgate.net. MCRs are often highly atom-economical nih.govresearchgate.netjocpr.com.

Conceptualizing a green synthesis for "this compound" would involve evaluating each step of a potential synthetic pathway against these principles and seeking alternatives that reduce hazard and environmental footprint. This proactive approach in synthetic design is essential for developing sustainable chemical processes researchgate.netjocpr.comresearchgate.net.

Advanced Spectroscopic and Spectrometric Investigations Beyond Basic Identification

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Multi-Component Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of drug substances. It is particularly adept at distinguishing between different crystalline structures (polymorphs), identifying the formation of salts or co-crystals, and probing the local molecular environment of atoms within the crystal lattice.

In the study of multi-component forms like co-crystals, SSNMR can provide direct evidence of intermolecular interactions, such as hydrogen bonding. Changes in the chemical shifts of nuclei, particularly ¹³C and ¹⁵N, are highly sensitive to their electronic environment. When a co-crystal is formed, the hydrogen bonding between the API and the coformer alters the electron density around nearby nuclei, resulting in observable shifts in the NMR spectrum compared to the spectra of the individual components.

For instance, the carbonyl carbon of an API is often involved in hydrogen bonding within a co-crystal structure. This interaction typically leads to a downfield shift (an increase in ppm value) for the carbonyl carbon resonance. In the case of the model compound, Carbamazepine, the chemical shift of the carbonyl carbon is observed at approximately 158 ppm. Upon forming a co-crystal where this group participates in hydrogen bonding, a shift to a higher value, around 168 ppm, can be observed, confirming the interaction in the solid state. researchgate.net

Table 1: Representative ¹³C Solid-State NMR Chemical Shift Data for the Carbonyl Group in the Model Compound

| Compound Form | Carbonyl Carbon (C=O) Chemical Shift (ppm) |

| Pure Carbamazepine (Model API) | ~158 |

| Carbamazepine in a Multi-Component System | ~168 |

This table illustrates the change in the ¹³C chemical shift of the carbonyl carbon in Carbamazepine upon forming a multi-component solid, indicating its involvement in intermolecular interactions.

High-Resolution Mass Spectrometry for Trace Component Analysis in Chemical Formulations

High-Resolution Mass Spectrometry (HRMS) is an essential tool in pharmaceutical analysis for the identification and quantification of impurities and other trace components within a drug formulation. Its ability to provide highly accurate mass measurements allows for the confident determination of elemental compositions for unknown compounds, which is crucial for impurity profiling.

In the context of a formulated product containing a model compound, HRMS can be employed to detect and identify trace-level substances that may originate from the synthesis of the API, degradation products, or leachables from container closure systems. nih.gov The high resolving power of HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, enables the separation of ions with very similar mass-to-charge ratios, ensuring that trace components are not overlooked in a complex sample matrix.

The process involves separating the components of the formulation using a technique like liquid chromatography (LC) before they are introduced into the mass spectrometer. The HRMS instrument then measures the exact mass of the molecular ions of any trace components, allowing for the calculation of their molecular formulas. Further analysis using tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the ions and analyzing the resulting pattern.

Table 2: Hypothetical Trace Component Analysis in a Model Formulation by LC-HRMS

| Retention Time (min) | Measured m/z | Proposed Molecular Formula | Mass Error (ppm) | Possible Identity |

| 3.5 | 253.0971 | C₁₅H₁₃N₂O₂ | 1.2 | Related Substance A |

| 5.2 | 151.0604 | C₈H₇NO₃ | -0.8 | Degradation Product B |

| 8.1 | 295.1883 | C₁₈H₂₆O₃ | 0.5 | Leachable C (Plasticizer) |

This table provides a representative example of how LC-HRMS data is used to identify potential trace components in a pharmaceutical formulation based on accurate mass measurements.

Vibrational Spectroscopy (FTIR, Raman) for Intermolecular Interaction Probing

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a cornerstone for investigating intermolecular interactions in pharmaceutical co-crystals. These techniques probe the vibrational modes of molecules, which are sensitive to changes in bond strength and molecular environment that occur upon the formation of hydrogen bonds.

When Carbamazepine and Nicotinamide form a co-crystal, distinct changes are observed in their FTIR and Raman spectra. In the FTIR spectrum of pure Carbamazepine, the stretching vibration of the primary amide group appears as bands around 3465 cm⁻¹ and 3157 cm⁻¹, with the carbonyl (-C=O) stretch at 1677 cm⁻¹. researchgate.net In the co-crystal, these peaks shift due to the formation of hydrogen bonds between the amide group of Carbamazepine and the pyridine (B92270) ring and amide group of Nicotinamide. For example, new N-H vibration bands may appear at approximately 3446 cm⁻¹ and 3386 cm⁻¹, while the carbonyl stretching bands of both components also shift, indicating their participation in the new hydrogen-bonding network. researchgate.net

Raman spectroscopy provides complementary information. As it is sensitive to changes in polarizability, it is particularly useful for analyzing non-polar bonds and symmetric vibrations. Low-frequency Raman spectroscopy can probe the lattice vibrations of the crystal, which are unique to a specific crystalline form. The Raman spectrum of the CBZ-NAM co-crystal shows characteristic peaks at low wavenumbers (e.g., around 23.4, 43.6, and 73.0 cm⁻¹) that are absent in the spectra of the individual components, providing a clear fingerprint of the co-crystal structure. nih.gov

Table 3: Key Vibrational Band Shifts in the Carbamazepine-Nicotinamide (CBZ-NAM) Co-crystal

| Functional Group | Technique | Carbamazepine (cm⁻¹) | Nicotinamide (cm⁻¹) | CBZ-NAM Co-crystal (cm⁻¹) |

| N-H Stretch | FTIR | 3465 | 3353 | 3446, 3386 |

| C=O Stretch | FTIR | 1677 | ~1680 | 1681, 1655 |

| Lattice Vibrations | Raman | - | - | 23.4, 43.6, 73.0 |

This table summarizes significant shifts in key vibrational bands upon the formation of the CBZ-NAM co-crystal, confirming the presence of new intermolecular interactions.

X-ray Diffraction Studies of Co-Crystallization or Complex Formation

Powder X-ray Diffraction (PXRD) is the definitive method for identifying new crystalline solid forms. When a co-crystal is formed, the constituent molecules arrange themselves into a new, unique crystal lattice. This results in a PXRD pattern that is distinct from the patterns of the individual components or a simple physical mixture of them.

The PXRD pattern of the Carbamazepine-Nicotinamide co-crystal exhibits a unique set of diffraction peaks at specific 2θ angles, confirming the creation of a new crystalline phase. researchgate.netresearchgate.net While pure Carbamazepine (polymorph III) shows characteristic peaks at 2θ values such as 13.0°, 15.2°, and 19.4°, and Nicotinamide has its own characteristic peaks (e.g., 14.7°, 22.1°, 25.7°), the co-crystal displays new, distinct peaks at different 2θ angles, for example, at 6.68°, 8.92°, and 10.2°. researchgate.net The appearance of these new peaks, and the disappearance or shifting of the original component peaks, provides unequivocal evidence of co-crystal formation.

This technique is not only qualitative but can also be used quantitatively to determine the proportion of co-crystal in a mixture with the starting materials, which is vital for process monitoring and quality control.

Table 4: Characteristic Powder X-ray Diffraction Peaks (2θ) for the Model System

| Carbamazepine (CBZ) | Nicotinamide (NAM) | CBZ-NAM Co-crystal |

| 13.0° | 14.7° | 6.68° |

| 15.2° | 22.1° | 8.92° |

| 15.8° | 25.7° | 10.2° |

| 19.4° | 27.2° | 13.32° |

| 27.5° | 40.3° | 20.44° |

This table presents characteristic 2θ peaks from the PXRD patterns of the individual components and their resulting co-crystal, demonstrating the formation of a new crystalline solid.

Chemical Reactivity and Stability in Non Biological Environments

Degradation Pathways under Various Chemical Stressors (e.g., pH, Oxidation, Light)

The degradation of Aminodrox can be initiated by several chemical stressors, including pH, oxidation, and light. It is sensitive to atmospheric conditions and is known to be reactive with oxidizing agents. spectrumchemical.comfishersci.com

The stability of this compound is significantly dependent on pH. It is most stable in alkaline conditions, with an optimal pH range of 8.6 to 9.0. researchgate.net In solutions with a pH below 8, there is a potential for the formation of theophylline crystals. pharmacylibrary.com Studies have shown that in a solution of 0.9% NaCl, this compound is stable at a pH of 10-11, with concentrations remaining high after 20 hours. researchgate.net In contrast, acidic conditions can lead to degradation. One study observed that under acidic stress (1.0 M and 5.0 M HCl), this compound degraded by 0.7%. nih.gov Conversely, under basic stress (1.0 M and 5.0 M NaOH), the degradation was more significant, reaching 7.4%. nih.gov

Oxidative stress also contributes to the degradation of this compound. In a study utilizing hydrogen peroxide, this compound was found to degrade by 5.86%. nih.gov This susceptibility to oxidation is a key consideration in its formulation and storage.

Exposure to light is another critical factor in the stability of this compound. Photolytic stress has been shown to cause a 5.44% degradation of the compound. nih.gov Both the pure drug and its mixtures can change color when exposed to direct sunlight. nih.govhhs.govpastic.gov.pk The presence of certain excipients, such as glucose and lactose, can intensify this degradation. nih.govhhs.govpastic.gov.pk Furthermore, temperature plays a role in its stability, with thermal degradation observed to be 7.39% in one study. nih.gov

The following table summarizes the degradation of this compound under various chemical stressors.

| Chemical Stressor | Conditions | Degradation (%) | Reference |

|---|---|---|---|

| Acidic | 1.0 M and 5.0 M HCl at 25°C for 20h and 40°C for 1h | 0.7 | nih.gov |

| Basic | 1.0 M and 5.0 M NaOH at 25°C for 20h and 40°C for 1h | 7.4 | nih.gov |

| Oxidative | Not specified | 5.86 | nih.gov |

| Thermal | Not specified | 7.39 | nih.gov |

| Photolytic | Not specified | 5.44 | nih.gov |

Kinetic Studies of Chemical Transformation and Component Interconversion

Detailed kinetic studies on the chemical transformation and component interconversion of this compound in non-biological environments are not extensively available in the public domain. While degradation pathways have been identified, specific kinetic parameters such as rate constants and half-lives under various chemical stressors have not been widely reported.

However, some studies have touched upon kinetic aspects in related contexts. For instance, the swelling kinetics of hydrogels containing this compound have been described as following second-order kinetics. researchgate.net In the field of photodegradation, the Langmuir-Hinshelwood model is often applied to describe the kinetics of such reactions, which could be relevant for understanding the photolytic degradation of this compound.

The thermal decomposition of this compound has been studied using thermogravimetric analysis. The decomposition of ethylenediamine, a component of this compound, occurs at a maximum peak of 127.3°C, while the decomposition of theophylline, the other major component, occurs at a maximum peak of 326.5°C. nih.gov

The table below presents the thermal decomposition stages of this compound's components.

| Component | Decomposition Temperature Range (°C) | Maximum Peak (°C) | Reference |

|---|---|---|---|

| Ethylenediamine | 65-156 | 127.3 | nih.gov |

| Theophylline | 280-340 | 326.5 | nih.gov |

Formulation Stability Mechanisms (Non-Biological Degradation)

The stability of this compound in various formulations is a critical aspect of its use. In intravenous fluids, this compound (1 g/L) is generally stable and physically compatible for up to two days at temperatures of 5°C, 27±3°C, and 45°C. nih.govhhs.govpastic.gov.pk However, in certain intravenous fluids such as Lipofundin 10% and Total Parenteral Nutrition Solution (TPNS), its stability is reduced to 12 hours at 45°C. nih.govhhs.govpastic.gov.pk When mixed with dextrose-containing solutions, a yellow tinge may appear after two days at room temperature and at 45°C. nih.govhhs.gov

In extemporaneously prepared oral liquids, the stability of this compound depends on its concentration and the storage temperature. A 3mg/mL liquid was found to be chemically and physically stable for up to 90 days at both 4°C and 25°C. hhs.gov In contrast, a higher concentration of 21mg/mL was stable for 90 days at 25°C but failed to maintain 90% of its initial concentration when stored at 4°C. hhs.gov

This compound solutions diluted to 5 mg/mL in bacteriostatic water for injection and stored in plastic syringes are stable for at least 90 days at both 4°C and 22°C. hhs.govoup.com

In suppository formulations, a unique stability issue can arise. The ethylenediamine component of this compound can react with fatty acids present in the suppository base, leading to the formation of amide bonds. clinicalgate.com This reaction can increase the melting point of the suppository base to above physiological temperature, which would prevent the release of the drug. clinicalgate.com

The following table provides a summary of the formulation stability of this compound.

| Formulation | Concentration | Storage Conditions | Stability Duration | Reference |

|---|---|---|---|---|

| Intravenous fluids | 1 g/L | 5°C, 27±3°C, 45°C | 2 days | nih.govhhs.govpastic.gov.pk |

| Lipofundin 10% and TPNS | 1 g/L | 45°C | 12 hours | nih.govhhs.govpastic.gov.pk |

| Oral liquid | 3 mg/mL | 4°C and 25°C | 90 days | hhs.gov |

| Oral liquid | 21 mg/mL | 25°C | 90 days | hhs.gov |

| Bacteriostatic water for injection | 5 mg/mL | 4°C and 22°C | 90 days | hhs.govoup.com |

Interactions with Material Substrates and Engineered Systems Non Biological Applications

Adsorption and Desorption Characteristics on Inert Surfaces

Adsorption is the process where molecules from a gas or liquid phase adhere to a solid surface, while desorption is the reverse process where these molecules detach. This dynamic balance, known as adsorption-desorption equilibrium, is fundamental to understanding surface interactions and material properties guidetopharmacology.org. Adsorption can be categorized into physical adsorption (physisorption), driven by weak Van der Waals forces, and chemical adsorption (chemisorption), involving the formation of stronger chemical bonds between the adsorbate and the adsorbent surface fishersci.cajkenterprises.com.pk. Physisorption is typically reversible, while chemisorption is often irreversible fishersci.ca.

Factors influencing adsorption-desorption equilibrium include temperature, pressure, and the nature of both the adsorbent material and the adsorbate molecule guidetopharmacology.org. Temperature generally favors desorption, providing energy for adsorbed molecules to overcome attractive forces, while lower temperatures can enhance adsorption guidetopharmacology.org. Adsorption isotherms graphically represent the relationship between the amount of substance adsorbed and its concentration at a constant temperature, providing insights into surface characteristics and binding energies guidetopharmacology.org.

While these principles apply broadly to chemical compounds interacting with surfaces, specific data on the adsorption and desorption characteristics of Aminodrox on various inert substrates are not available in the provided search results. Research in this area for this compound would involve studying its affinity for different materials, the type and strength of interactions, and the kinetics and thermodynamics of its adsorption and desorption processes.

Analytical Methodologies for Complex Formulations Non Clinical Focus

Chromatographic Separations (HPLC, GC-MS) for Purity and Component Ratio

Chromatographic techniques are indispensable for separating and analyzing components within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful methods widely applied for assessing purity and determining component ratios in such formulations.

HPLC is a versatile technique used for separating and quantifying compounds in complex mixtures, particularly suitable for non-volatile and polar compounds. scitechnol.comthermofisher.com It operates by passing a liquid mobile phase containing the sample through a column packed with a stationary phase. wikipedia.org Components of the mixture interact differently with the stationary phase, leading to their separation based on properties like polarity or size. wikipedia.org Various detectors, such as UV or fluorescence detectors, are coupled with HPLC to monitor and quantify the separated components. scitechnol.com For assessing purity, HPLC peak purity analysis using diode array detectors (DAD) is common; pure peaks exhibit consistent spectra across the peak, while impurities show spectral variations. torontech.com Quantitative analysis involves calculating the area of individual peaks, often using area normalization to determine the relative proportion of each component. torontech.com The resolution and separation of peaks are crucial for accurate purity assessment and component quantification. torontech.com

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. agri.edu.trshimadzu.com GC separates volatile and semi-volatile compounds in a mixture based on their boiling points and interaction with the stationary phase in a heated column. agri.edu.trshimadzu.com The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, measuring their mass-to-charge ratio (m/z). agri.edu.trshimadzu.com This provides a unique mass spectrum for each compound, enabling structural identification and quantification. agri.edu.trshimadzu.com GC-MS is particularly useful for analyzing multi-component mixtures and identifying unknown compounds, even at trace levels. shimadzu.comconsensus.app It can be used for both qualitative and quantitative studies. agri.edu.tr Pyrolysis-GC/MS (py-GC/MS) is a variation specifically applied to solid mixtures, where the sample is heated to decompose it into volatile fragments before GC-MS analysis, allowing for the identification and quantification of components in solid blends. mdpi.comnih.gov

An example illustrating the principle of chromatographic separation for component ratio determination could involve a complex solid formulation containing Aminodrox (Component A) and two other components (B and C). After appropriate sample preparation (e.g., dissolution), HPLC analysis could yield a chromatogram with distinct peaks for A, B, and C. The relative areas of these peaks, after calibration, would correspond to the ratio of each component in the mixture.

Table 1: Illustrative HPLC Peak Area Data for a Complex Formulation

| Component | Peak Area (Arbitrary Units) |

| This compound | 15500 |

| Component B | 7200 |

| Component C | 3100 |

| Impurity 1 | 150 |

Note: This table presents hypothetical data to illustrate how peak areas from a chromatogram are used in component ratio determination.

Detailed research findings in the application of these methods to complex formulations often involve method development and validation to ensure specificity, accuracy, and precision for the target analytes within the complex matrix. pharmtech.com

Electrochemical Methods for Component Quantification

Electrochemical methods offer alternative or complementary approaches for the quantification of components within complex formulations, particularly for electrochemically active species like this compound if it possesses such properties. These methods rely on measuring electrical signals (current or potential) generated by chemical reactions at an electrode surface. asminternational.org

Voltammetry is a widely used electrochemical technique for qualitative and quantitative analysis. asminternational.org It involves applying a varying potential to an electrode and measuring the resulting current. Different compounds exhibit characteristic current-potential responses, allowing for their identification and quantification in solutions. asminternational.org Stripping voltammetry, a more sensitive variant, involves preconcentrating the analyte onto the electrode surface before the potential scan. benthamopenarchives.com This can enhance the detection limits for trace components in complex matrices. benthamopenarchives.com Electrochemical methods have been applied for the simultaneous determination of multiple compounds in mixtures, sometimes utilizing chemometric methods to resolve overlapping signals. benthamopenarchives.com

Coulometry is another electrochemical technique used for quantitative analysis by measuring the total electrical charge passed during an electrochemical reaction. asminternational.org Based on Faraday's Law, the amount of substance reacted is directly proportional to the total charge. researchgate.netnih.gov A novel approach combines electrochemistry with mass spectrometry (EC-MS) for absolute quantification without the need for reference standards. researchgate.netnih.govnsf.gov In this method, an electrochemically active compound undergoes oxidation, and the oxidation current provides information on the amount oxidized, while MS signal changes determine the reaction yield. researchgate.netnih.govnsf.gov This EC-MS approach has shown good accuracy for quantifying individual compounds in mixtures following chromatographic separation. nsf.gov

If this compound is electrochemically active, voltammetry could be used to directly quantify it in a dissolved formulation. Coulometry could provide an absolute measure of its amount reacted. The EC-MS technique represents a promising advanced method for direct quantification in complex mixtures, potentially simplifying the analytical workflow by reducing the reliance on external standards. researchgate.netnih.govnsf.gov

Research in this area focuses on developing selective electrochemical sensors and optimizing experimental parameters to minimize matrix effects from other components in the formulation. benthamopenarchives.com

Development of Novel Analytical Techniques for Multi-Component Solids

Analyzing multi-component solid formulations presents unique challenges compared to liquids, often requiring specialized techniques or sample preparation methods. The development of novel analytical techniques aims to provide more direct, rapid, or comprehensive characterization of solid mixtures.

Techniques for solid-state analysis include a variety of physical, thermal, spectroscopic, and diffractometric methods. americanpharmaceuticalreview.com While established methods like X-ray Diffraction (XRD), Nuclear Magnetic Resonance (NMR) spectroscopy (including solid-state NMR), and vibrational spectroscopies (IR, Raman) are used to characterize the solid form, crystallinity, and molecular structure of components, novel approaches are continuously being explored for complex solid mixtures. americanpharmaceuticalreview.comresearchgate.net

Quantifying low-level components in solids can be particularly challenging for many traditional techniques. researchgate.net Novel methods often involve coupling different analytical principles or utilizing advanced data analysis techniques like chemometrics to extract meaningful information from complex datasets. scitechnol.cometsu.edu For instance, direct sampling mass spectrometry coupled with multivariate chemometric analysis has been explored for analyzing mixtures with components having similar mass spectra. etsu.edu

Terahertz pulsed spectroscopy (TPS) and imaging (TPI) are examples of novel techniques being investigated for the physical characterization of solid dosage forms. researchgate.net These techniques utilize spectral information in the far infrared region and can be used to characterize crystalline properties and quantify different polymorphic forms of a drug within a solid matrix. researchgate.net

For multi-component solid formulations containing this compound, novel techniques could focus on direct analysis of the solid material to determine the distribution and quantity of this compound and other components without extensive dissolution or sample preparation. This might involve spectroscopic imaging techniques to visualize component distribution or advanced solid-state NMR methods for quantitative analysis of specific components in the solid state. americanpharmaceuticalreview.comresearchgate.net The development of such techniques often involves overcoming challenges related to sample heterogeneity and signal overlap from multiple components.

Research findings in this area highlight the potential of hyphenated techniques and advanced data processing algorithms to enhance the capabilities of analyzing complex solid formulations, providing insights into component interactions and physical stability.

Table 2: Comparison of Analytical Techniques for Complex Formulations

| Technique | Primary Application | Sample Type | Key Information Provided |

| HPLC | Separation and Quantification | Liquid Solutions | Purity, Component Ratio |

| GC-MS | Separation, Identification, Quantification | Volatile/Semi-volatile | Purity (volatile impurities), Component Identification |

| Voltammetry | Quantification | Liquid Solutions | Concentration of Electroactive Components |

| Coulometry | Absolute Quantification | Liquid Solutions | Total Amount of Electroactive Components |

| EC-MS | Absolute Quantification | Liquid Solutions | Absolute Amount of Electroactive Components |

| Solid-State NMR | Solid-state Characterization, Quantification | Solid | Polymorphism, Purity, Component Quantification in Solid |

| Terahertz Spectroscopy | Solid-state Physical Characterization | Solid | Crystallinity, Polymorph Quantification |

Note: This table provides a general overview; specific applicability depends on the chemical properties of this compound and other components.

The ongoing development of analytical methodologies continues to push the boundaries of sensitivity, specificity, and speed for the characterization of complex chemical formulations, ensuring accurate assessment of purity and component ratios in non-clinical settings.

Future Directions in Chemical Research of Complex Formulations

Exploration of Novel Supramolecular Architectures

The study of supramolecular chemistry involves the examination of systems composed of multiple molecules held together by non-covalent interactions. These complex architectures are foundational to advancements in areas such as drug delivery, catalysis, and molecular sensing. However, there is no available research in the scientific literature detailing the formation of supramolecular structures involving Aminodrox. Investigations into its potential to form host-guest complexes, self-assembling monolayers, or other intricate non-covalent structures have not been published. Consequently, a data table of binding constants, thermodynamic parameters, or structural characterizations related to this compound in supramolecular systems cannot be compiled.

Integration with Advanced Materials Science for Non-Biological Applications

The integration of novel chemical compounds into advanced materials is a burgeoning field with applications ranging from electronics to composites. This often involves leveraging a compound's unique electronic, optical, or mechanical properties. In the case of this compound, there is a complete absence of studies exploring its incorporation into polymers, metal-organic frameworks (MOFs), or nanomaterials for non-biological purposes. Research detailing its potential as a monomer, a functional additive, or a precursor for material synthesis is not present in the public domain. As such, a table of material properties, such as conductivity, luminescence, or tensile strength, resulting from the integration of this compound is not available.

Leveraging Artificial Intelligence and Machine Learning for Chemical Discovery in Complex Systems

It is important to note that some chemical databases provide basic information for a compound named "this compound". However, other significant repositories, such as the Royal Society of Chemistry's ChemSpider, indicate that the entry for this compound has been deprecated due to the inability to calculate its cheminformatic properties. This further underscores the lack of robust, validated data for this compound.

Q & A

Q. What interdisciplinary methods are critical for studying this compound's interactions with biological macromolecules (e.g., proteins, DNA)?

- Answer: Combine biophysical techniques (e.g., surface plasmon resonance for binding kinetics) with computational approaches (e.g., molecular dynamics simulations). Cross-validate findings using cryo-EM or X-ray crystallography to resolve structural interactions .

Methodological Guidance for Data Analysis

- Handling Contradictory Data : Apply Bayesian statistics to weigh evidence quality or use sensitivity analyses to test robustness of conclusions .

- Reproducibility : Share raw datasets and code repositories (e.g., GitHub) to enable independent verification .

- Comparative Studies : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare this compound against analogs, adjusting for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.